4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid
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Overview
Description
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C10H7BrClN. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry . Quinoline derivatives are notable for their biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid typically involves the functionalization of the quinoline core. Common synthetic methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, ionic liquids, and green chemistry principles is becoming more prevalent to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (Br and Cl) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antimalarial, and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Another quinoline derivative with similar biological activities.
8-Bromo-3-methylquinoline: Known for its use in organic synthesis and biological studies.
Uniqueness
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C11H7BrClNO2 |
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Molecular Weight |
300.53 g/mol |
IUPAC Name |
4-bromo-7-chloro-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO2/c1-5-8(13)3-2-6-9(12)7(11(15)16)4-14-10(5)6/h2-4H,1H3,(H,15,16) |
InChI Key |
BFDWZLILZYGTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)Br)Cl |
Origin of Product |
United States |
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